

# **$^1\text{H}$ NMR and $^{13}\text{C}$ NMR characterization of (2,3-Dihydrobenzofuran-6-yl)methanol**

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## **Compound of Interest**

Compound Name: (2,3-Dihydrobenzofuran-6-yl)methanol

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## **Comparative NMR Analysis of Hydroxymethyl-Substituted Dihydrobenzofurans**

A detailed guide to the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral characterization of (2,3-Dihydrobenzofuran-5-yl)methanol and its comparison with related benzofuran derivatives.

This guide provides a comprehensive comparison of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectral data for (2,3-Dihydrobenzofuran-5-yl)methanol, serving as a detailed reference for researchers, scientists, and professionals in drug development. Due to the limited availability of published spectral data for **(2,3-Dihydrobenzofuran-6-yl)methanol**, this guide focuses on its close structural isomer, (2,3-Dihydrobenzofuran-5-yl)methanol. For comparative purposes, the spectral data of Benzofuran-6-yl-methanol is also presented to highlight the key differences arising from the saturated versus unsaturated heterocyclic ring.

## **$^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data Comparison**

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for (2,3-Dihydrobenzofuran-5-yl)methanol and Benzofuran-6-yl-methanol. The data was obtained in deuterated chloroform ( $\text{CDCl}_3$ ), and chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1:  $^1\text{H}$  NMR Spectral Data

Compound	Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
(2,3-Dihydrobenzofuran-5-yl)methanol	H-4	7.14	s	-
	H-6	7.08	d	8.0
	H-7	6.74	d	8.0
	-CH <sub>2</sub> OH	4.61	s	-
	H-2 (O-CH <sub>2</sub> )	4.57	t	8.8
	H-3 (Ar-CH <sub>2</sub> )	3.20	t	8.8
	-OH	1.65	s	-
Benzofuran-6-yl-methanol	H-2	7.63	d	2.0
	H-7	7.60	s	-
	H-4	7.50	d	8.2
	H-5	7.20	dd	8.2, 1.4
	H-3	6.75	d	2.0
	-CH <sub>2</sub> OH	4.79	s	-
	-OH	1.70 (br s)	br s	-

Table 2: <sup>13</sup>C NMR Spectral Data

Compound	Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
(2,3-Dihydrobenzofuran-5-yl)methanol	C-7a	159.9
C-5a	133.0	
C-6	128.0	
C-4	125.1	
C-3a	124.9	
C-7	109.1	
C-2 (O-CH <sub>2</sub> )	71.3	
-CH <sub>2</sub> OH	65.4	
C-3 (Ar-CH <sub>2</sub> )	29.6	
Benzofuran-6-yl-methanol	C-7a	155.6
C-3a	145.2	
C-6	136.1	
C-5	128.1	
C-4	124.7	
C-7	120.3	
C-2	111.4	
C-3	106.8	
-CH <sub>2</sub> OH	64.9	

## Experimental Protocols

### General NMR Spectroscopy Protocol

Sample Preparation: A sample of approximately 5-10 mg of the analyte was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane

(TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer.[1]

- $^1\text{H}$  NMR: Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were collected.
- $^{13}\text{C}$  NMR: Spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were collected with proton decoupling.

Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed after applying an exponential line broadening of 0.3 Hz for  $^1\text{H}$  spectra and 1.0 Hz for  $^{13}\text{C}$  spectra. The resulting spectra were phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  and the residual  $\text{CDCl}_3$  signal at 77.16 ppm for  $^{13}\text{C}$ .

## Visualization of (2,3-Dihydrobenzofuran-6-yl)methanol Structure

The following diagram illustrates the chemical structure of (2,3-Dihydrobenzofuran-6-yl)methanol, which is the primary topic of this guide. While the presented spectral data is for the 5-yl isomer, this diagram serves as a structural reference for this class of compounds.

Caption: Structure of (2,3-Dihydrobenzofuran-6-yl)methanol.

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## References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [ $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR characterization of (2,3-Dihydrobenzofuran-6-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b150974#1h-nmr-and-13c-nmr-characterization-of-2-3-dihydrobenzofuran-6-yl-methanol>]

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